![molecular formula C18H25ClN2O2 B5516808 N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-3-(4-chlorophenyl)propanamide](/img/structure/B5516808.png)

N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-3-(4-chlorophenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

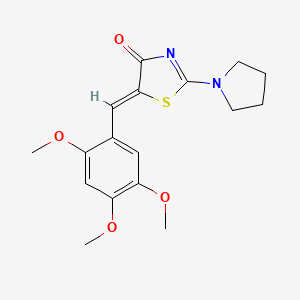

N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-3-(4-chlorophenyl)propanamide, also known as CPP-109, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP-109 is a derivative of the drug Vigabatrin, which is used to treat epilepsy. CPP-109 has been shown to have promising results in the treatment of addiction, particularly cocaine and alcohol addiction. In

Scientific Research Applications

Neuroprotective Agents and Alzheimer's Disease Treatment

Research on N-acylaminophenothiazines has shown that compounds with similar structural features can selectively inhibit butyrylcholinesterase (BuChE), protect neurons against damage caused by free radicals, and modulate cytosolic calcium concentration. These compounds demonstrate low toxicity, can penetrate the central nervous system (CNS), and protect human neuroblastoma cells against various toxicities, suggesting potential for Alzheimer's disease treatment (González-Muñoz et al., 2011).

Antifungal and Antimicrobial Activities

N-(Pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide has been synthesized and its crystal structure analyzed, showing good antifungal activity against various pathogens. This highlights the potential antimicrobial applications of compounds with similar structures (Xue Si, 2009). Additionally, arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments have demonstrated antibacterial and antifungal activities, further supporting the use of such compounds in combating microbial infections (Baranovskyi et al., 2018).

Photocatalytic Degradation

The photocatalytic degradation of compounds such as N-(3,4-dichlorophenyl)propanamide by titanium dioxide under UV-A and solar light has been studied. This research suggests the potential for environmental applications, particularly in the degradation of pollutants and herbicides (Sturini et al., 1997).

properties

IUPAC Name |

N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-3-(4-chlorophenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25ClN2O2/c1-3-4-15-11-21(13(2)22)12-17(15)20-18(23)10-7-14-5-8-16(19)9-6-14/h5-6,8-9,15,17H,3-4,7,10-12H2,1-2H3,(H,20,23)/t15-,17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYMYZQFTQOQIE-RDJZCZTQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1NC(=O)CCC2=CC=C(C=C2)Cl)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1CN(C[C@@H]1NC(=O)CCC2=CC=C(C=C2)Cl)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(aminocarbonyl)phenyl]-2,5-dichlorobenzamide](/img/structure/B5516728.png)

![4-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5516746.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5516756.png)

![N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B5516788.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-adamantanecarboxamide](/img/structure/B5516800.png)

![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5516809.png)